5-cyano-4-methyl-1H-pyrrole-2-carboxylic acid
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Overview
Description
5-cyano-4-methyl-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound that features a pyrrole ring substituted with a cyano group at the 5-position, a methyl group at the 4-position, and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyano-4-methyl-1H-pyrrole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine followed by acid-mediated cyclization can form the pyrrole ring . Another approach includes the cyclization of glycine-derived enamino amides .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-cyano-4-methyl-1H-pyrrole-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-dicarboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the pyrrole ring.
Scientific Research Applications
5-cyano-4-methyl-1H-pyrrole-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-cyano-4-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-cyano-1H-pyrrole-2-carboxylic acid: Similar structure but lacks the methyl group at the 4-position.
Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate: Contains bromine substituents at the 4 and 5 positions.
2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: Features a phenylamide group and an oxo group.
Uniqueness
5-cyano-4-methyl-1H-pyrrole-2-carboxylic acid is unique due to the presence of both a cyano group and a carboxylic acid group on the pyrrole ring, which imparts distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in scientific research.
Properties
Molecular Formula |
C7H6N2O2 |
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Molecular Weight |
150.13 g/mol |
IUPAC Name |
5-cyano-4-methyl-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C7H6N2O2/c1-4-2-5(7(10)11)9-6(4)3-8/h2,9H,1H3,(H,10,11) |
InChI Key |
WNCHVQWDEWPBCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=C1)C(=O)O)C#N |
Origin of Product |
United States |
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